1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid
CAS No.: 1307837-71-3
Cat. No.: VC15978831
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1307837-71-3 |
|---|---|
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | 1-(3-hydroxyphenyl)cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H12O3/c12-9-4-1-3-8(7-9)11(10(13)14)5-2-6-11/h1,3-4,7,12H,2,5-6H2,(H,13,14) |
| Standard InChI Key | XPLXXRORHQEJPG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)(C2=CC(=CC=C2)O)C(=O)O |
Introduction
Chemical Synthesis and Structural Characteristics
Synthetic Routes
The synthesis of 1-(3-hydroxyphenyl)cyclobutanecarboxylic acid typically begins with 3-oxocyclobutanecarboxylic acid, a key intermediate accessible via decarboxylation of 1,1-cyclobutanedicarboxylic acid . A patented method involves cyclization reactions using dichloroacetone and ethylene glycol, followed by malonate ester condensation and acidic hydrolysis to yield the cyclobutane core . For the meta-hydroxyphenyl variant, Friedel-Crafts acylation or Suzuki-Miyaura coupling may introduce the aromatic moiety, though regioselectivity remains a challenge. Chromatographic separation of diastereomeric amides, as described in analogous syntheses, ensures isomer purity .
Table 1: Key Synthetic Intermediates
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 3-Oxocyclobutanecarboxylic acid | Core cyclobutane precursor | |
| Methyl malonate | Cyclization agent | |
| Diisopropyl malonate | Ester for hydrolysis |
Structural and Electronic Properties
The cyclobutane ring imposes significant angle strain (≈90° bond angles), enhancing reactivity toward ring-opening reactions. The meta-hydroxyphenyl group donates electron density via resonance, stabilizing the carboxylic acid moiety. X-ray crystallography of related compounds reveals planar carboxyl groups and non-coplanar aryl rings, suggesting conformational flexibility . Density functional theory (DFT) calculations predict a pKa of ~4.2 for the carboxylic acid, comparable to benzoic acid derivatives .
Pharmacological Applications
GPR-40/FFAR1 Agonism
Structural analogs of 1-(3-hydroxyphenyl)cyclobutanecarboxylic acid, such as 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid derivatives, exhibit micromolar activity as GPR-40 agonists . GPR-40, a free fatty acid receptor, regulates insulin secretion in pancreatic β-cells, making it a target for type 2 diabetes therapies. The cyclobutane ring serves as a bioisostere for ethylene, improving metabolic stability while retaining receptor affinity .
Table 2: Bioactivity of Cyclobutane Carboxylic Acid Derivatives
| Compound | EC₅₀ (GPR-40) | Reference |
|---|---|---|
| 3-(4-Hydroxyphenyl)cyclobutanecarboxylic acid | 2.1 µM | |
| 1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid | Data pending | – |
| Supplier | Purity | Quantity | Price (USD) |
|---|---|---|---|
| American Custom Chemicals | 95% | 5 mg | 496.39 |
| Alichem | 95% | 1 g | 684.52 |
| Chemenu | 95% | 1 g | 729.00 |
Challenges and Future Directions
Current synthetic routes suffer from low yields (~30%) during cyclobutane ring formation, necessitating catalyst optimization . Future research should explore enantioselective synthesis for chiral variants and in vivo efficacy studies. Computational modeling could identify structural modifications to enhance GPR-40 affinity while reducing off-target effects.
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